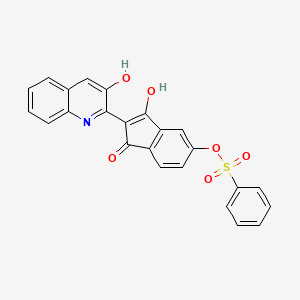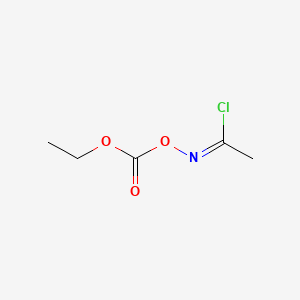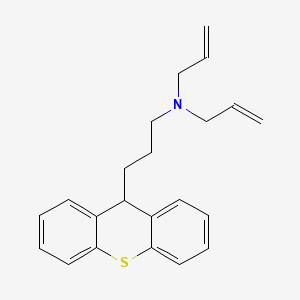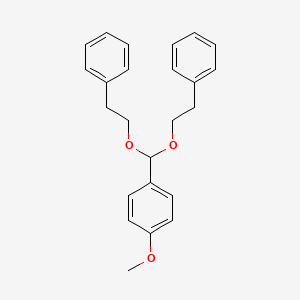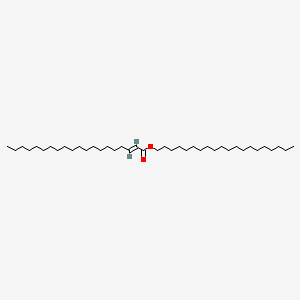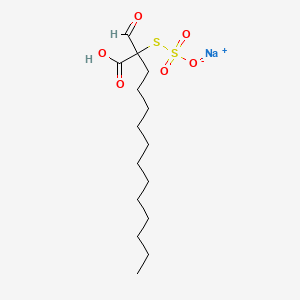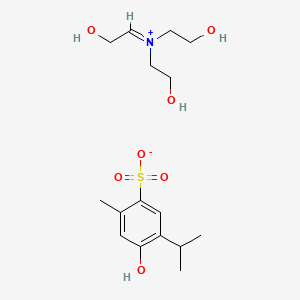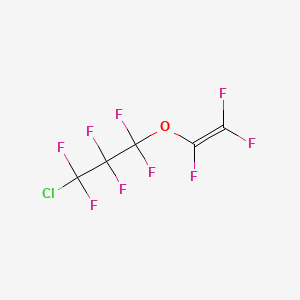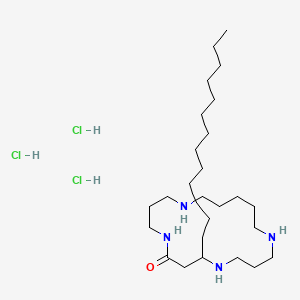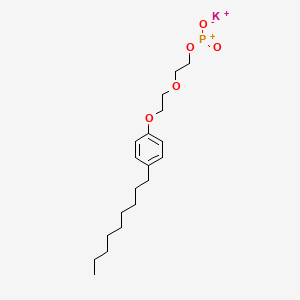![molecular formula C26H38O2 B15179592 2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] CAS No. 93893-70-0](/img/structure/B15179592.png)
2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] is an organic compound with the molecular formula C26H38O2. It is a type of bisphenol, which is a class of compounds known for their use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by its two phenolic groups connected by a 2-methylpropylidene bridge, with additional 2-methylpropyl groups attached to the phenolic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] typically involves the condensation of 2-methylpropylidene with 6-(2-methylpropyl)-P-cresol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures to facilitate the formation of the bisphenol structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality and yield of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The phenolic hydrogen atoms can be substituted with various functional groups through reactions with halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Halogenated or alkylated phenolic compounds.
Applications De Recherche Scientifique
2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Polymerization: The compound can undergo polymerization reactions to form polycarbonate plastics and epoxy resins, which are used in various industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Another bisphenol compound used in the production of polycarbonate plastics and epoxy resins.
Bisphenol F: Similar to bisphenol A but with a different bridging group, used in similar applications.
Bisphenol S: A bisphenol compound with a sulfone bridging group, used as an alternative to bisphenol A in some applications.
Uniqueness
2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of 2-methylpropyl groups on the phenolic rings enhances its solubility and reactivity compared to other bisphenols.
Propriétés
Numéro CAS |
93893-70-0 |
|---|---|
Formule moléculaire |
C26H38O2 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
2-[1-[2-hydroxy-5-methyl-3-(2-methylpropyl)phenyl]-2-methylpropyl]-4-methyl-6-(2-methylpropyl)phenol |
InChI |
InChI=1S/C26H38O2/c1-15(2)9-20-11-18(7)13-22(25(20)27)24(17(5)6)23-14-19(8)12-21(26(23)28)10-16(3)4/h11-17,24,27-28H,9-10H2,1-8H3 |
Clé InChI |
IZVALQGISZYFAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)CC(C)C)C)C(C)C)O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]](/img/structure/B15179515.png)
